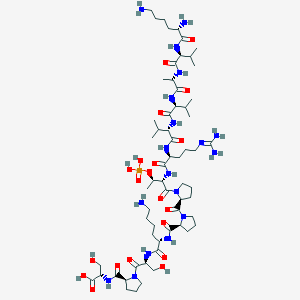
(Thr(PO3H2)231)-Tau Peptide (225-237)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thr(PO3H2)231)-Tau Peptide (225-237) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence is of significant interest in neurodegenerative disease research, particularly in the study of Alzheimer’s disease, where abnormal phosphorylation of tau protein is a hallmark.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis): This method uses Fmoc-protected amino acids and involves cycles of deprotection and coupling reactions.
Industrial Production Methods
Industrial production of peptides like (Thr(PO3H2)231)-Tau Peptide (225-237) involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which are used to study the peptide’s properties and interactions.
Scientific Research Applications
(Thr(PO3H2)231)-Tau Peptide (225-237) has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the role of tau phosphorylation in Alzheimer’s disease and other tauopathies.
Drug Development: The peptide serves as a target for developing inhibitors that can prevent abnormal tau phosphorylation.
Biomarker Discovery: It is used in the identification of biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: The peptide helps in understanding the structural changes in tau protein upon phosphorylation.
Mechanism of Action
The mechanism by which (Thr(PO3H2)231)-Tau Peptide (225-237) exerts its effects involves the phosphorylation of the threonine residue at position 231. This modification affects the peptide’s ability to bind to microtubules, leading to microtubule destabilization. The phosphorylated tau peptide can aggregate, forming neurofibrillary tangles, which are characteristic of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
(Ser(PO3H2)202)-Tau Peptide (195-205): Another phosphorylated tau peptide with a different phosphorylation site.
(Thr(PO3H2)181)-Tau Peptide (175-185): Phosphorylated at a different threonine residue.
(Ser(PO3H2)396)-Tau Peptide (390-400): Phosphorylated at a serine residue.
Uniqueness
(Thr(PO3H2)231)-Tau Peptide (225-237) is unique due to its specific phosphorylation site, which is critical in the context of Alzheimer’s disease. The phosphorylation at threonine 231 is particularly associated with early pathological changes in tau protein, making it a valuable target for research and therapeutic interventions .
Properties
Molecular Formula |
C61H109N18O20P |
|---|---|
Molecular Weight |
1445.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C61H109N18O20P/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
NCUXLCILHBVVMR-ARRDLYBBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















